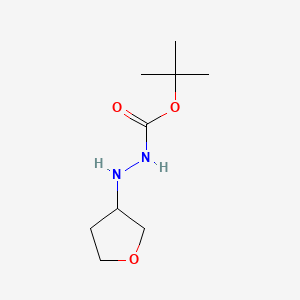

tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate

Overview

Description

Tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate, commonly referred to as TBTH, is an organic compound with a wide variety of scientific applications. It is a highly reactive, colorless liquid with a low boiling point and a pungent odor. TBTH has been used in organic synthesis for a variety of purposes, including the synthesis of organic compounds, the production of organic intermediates, and the development of new drugs. TBTH is also used in the synthesis of polymers, and as a catalyst in a variety of chemical reactions. In addition to its use in organic synthesis, TBTH has also been used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Synthesis and Characterization

The compound tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate has been utilized in the synthesis and characterization of various chemical entities. For example, (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and its analogs have been synthesized by refluxing t-butyl carbazate with corresponding aldehydes. These compounds have been analyzed using spectral data, and their structural conformations were confirmed through single crystal X-ray analysis and theoretical calculations at DFT/B3LYP/6-311G (d, p) level. Molecular Electrostatic Potential Surface (MEPS) and Frontier Molecular Orbital (FMO) analysis indicated similar reactivity behaviors, and molecular docking suggested moderate potency against the Mcl-1 enzyme (Bhat et al., 2019).

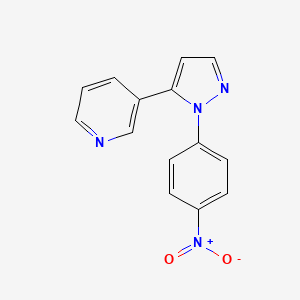

Coordination and Photochemical Properties

Research on hydroxypyrazole-based ligands, including tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate and its derivatives, has highlighted their fluorescent properties and ability to coordinate Zn(II) ions. This coordination results in large Stokes shifts in emission spectra, with certain ligands exhibiting double emission and potential as ratiometric fluorescent sensors (Formica et al., 2018).

Reactivity and Applications in Synthesis

The reactivity of tert-butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate has been leveraged in various synthetic routes. For instance, its reaction with triphosgene and ethyl 2-pyrrolidinecarboxylate yields hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione and related heterocycles upon deprotection (Obreza & Urleb, 2003). Moreover, its acylation with fluorinated acetic acid anhydrides has been explored to synthesize fluorinated pyrazole-4-carboxylic acids on a multigram scale, demonstrating its versatility in creating isomeric pyrazoles (Iminov et al., 2015).

Metal-Free Synthetic Methods

An innovative metal- and base-free method for preparing quinoxaline-3-carbonyl compounds has been developed using tert-butyl carbazate as a coupling reagent. This protocol showcases the functionalization of quinoxalin-2 (1H)-ones via a free-radical pathway, underscoring the compound's utility in diverse synthetic applications (Xie et al., 2019).

properties

IUPAC Name |

tert-butyl N-(oxolan-3-ylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-10-7-4-5-13-6-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVJAWQDXDOHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)

![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, hydrochloride, hydrate (1:1:2), (1S,3S,5S)-](/img/structure/B567735.png)

![6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B567741.png)